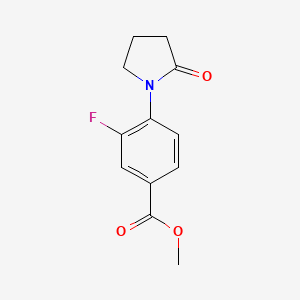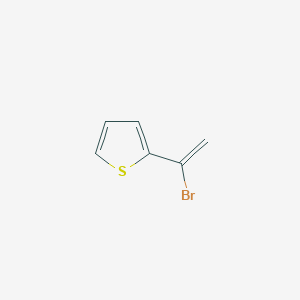
2-(1-Bromovinyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromovinyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a bromovinyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)thiophene typically involves the bromination of vinylthiophene. One common method is the bromodecarboxylation of α, β-unsaturated carboxylic acids using ethylenebis (N-methylimidazolium) ditribromide as a reagent . This method is efficient and eco-friendly, providing good to excellent yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, thiols, and thioethers, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(1-Bromovinyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-(1-Bromovinyl)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of the bromovinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
2-Bromothiophene: Lacks the vinyl group and has different reactivity and applications.
2-Vinylthiophene: Lacks the bromine atom, leading to different chemical properties and reactivity.
Thiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 2-(1-Bromovinyl)thiophene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
2-(1-bromoethenyl)thiophene |
InChI |
InChI=1S/C6H5BrS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 |
InChI Key |
IKKGCIUAGKSTNW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
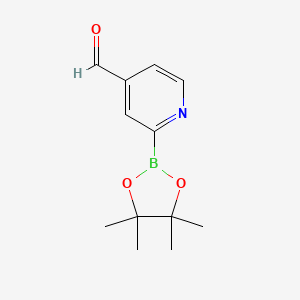
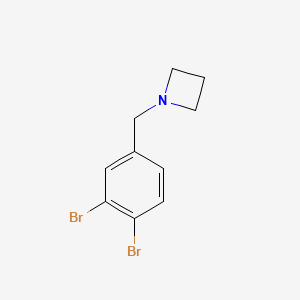
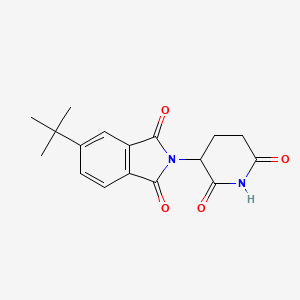
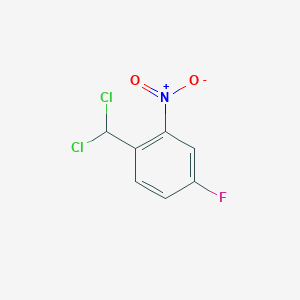
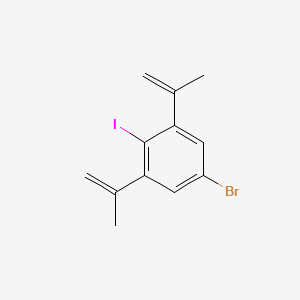

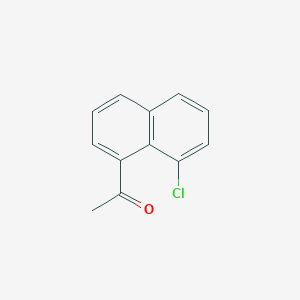
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
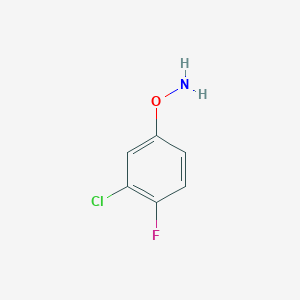
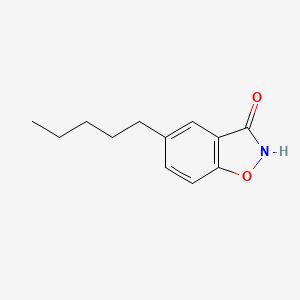
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
